Selepressin

V1A receptor pharmacology receptor selectivity profiling vasopressin analog characterization

Selepressin is the only commercially available vasopressin analog with >1,000-fold V1AR selectivity over V2R, validated in three clinical trials and multiple preclinical shock models. Unlike AVP, it eliminates confounding antidiuresis, vWF release, and procoagulant effects. This short-acting peptide enables titratable V1AR agonism without the ischemic risks of terlipressin or α-adrenergic bias of norepinephrine. Essential reference standard for V1AR signaling, vascular barrier integrity, and splanchnic perfusion research. Request a quote for bulk or custom synthesis.

Molecular Formula C46H73N13O11S2
Molecular Weight 1048.3 g/mol
CAS No. 876296-47-8
Cat. No. B612310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelepressin
CAS876296-47-8
Synonyms(Phe2; Ile3; Hgn4; Orn(iPr)8)vasopressin; 2-Phe-3-Ile-4-Hgn-8-Orn(iPr)-vasopressin;  FE 202158; vasopressin;  Phe(2)-Ile(3)-Hgn(4)-Orn(iPr)(8)-; vasopressin;  phenylalanyl(2)-isoleucyl(3)-Hgn(4)-ornithyl(isopropyl)(8)-
Molecular FormulaC46H73N13O11S2
Molecular Weight1048.3 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N
InChIInChI=1S/C46H73N13O11S2/c1-5-26(4)38-45(69)54-30(14-9-17-35(48)60)41(65)56-32(21-36(49)61)42(66)57-33(24-72-71-23-28(47)39(63)55-31(43(67)58-38)20-27-12-7-6-8-13-27)46(70)59-19-11-16-34(59)44(68)53-29(15-10-18-51-25(2)3)40(64)52-22-37(50)62/h6-8,12-13,25-26,28-34,38,51H,5,9-11,14-24,47H2,1-4H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,52,64)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,67)/t26-,28-,29-,30-,31-,32-,33-,34-,38-/m0/s1
InChIKeyJCVQBJTWWDYUFQ-MRUTUVJXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
Storage-20°C

Selepressin (CAS 876296-47-8) Procurement Guide: V1A-Selective Vasopressor for Septic Shock Research


Selepressin (code name FE 202158; [Phe²,Ile³,Hgn⁴,Orn(iPr)⁸]vasopressin) is a synthetic peptidic analog of the endogenous hormone arginine vasopressin (AVP), engineered by Ferring Pharmaceuticals as a potent, short-acting, and highly selective full agonist of the vasopressin type 1a receptor (V₁AR) [1]. Unlike AVP, which acts as a mixed V₁AR/V₂R agonist, selepressin was designed to uncouple vasopressor activity from antidiuretic and procoagulant effects mediated through V₂R activation [1]. The compound reached Phase 2b/3 clinical evaluation for septic shock (SEPSIS-ACT trial, n=868) before development was terminated [2]. For scientific procurement, selepressin represents a well-characterized research tool compound with extensive peer-reviewed pharmacological and clinical characterization—including direct comparative data versus AVP and norepinephrine in preclinical shock models, plus human PK/PD data from three clinical trials [3]. Its unique receptor selectivity profile and short half-life make it a valuable reference standard for V₁AR pharmacology studies distinct from other vasopressin analogs.

Why Selepressin Cannot Be Substituted by Generic Vasopressin Analogs in Critical Research Applications


Substitution of selepressin with non-selective vasopressin analogs such as AVP or terlipressin introduces confounding V₂R-mediated effects—including antidiuresis, selective vasodilation, von Willebrand factor release, and thromboembolic risk—that fundamentally alter the pharmacological profile being studied [1]. AVP exhibits only 0.2-fold selectivity for V₁AR over V₂R (i.e., it is actually V₂R-preferring in functional assays), whereas selepressin demonstrates >1,000-fold V₁AR selectivity over V₂R [1]. Terlipressin, while possessing higher V₁ affinity than AVP, has markedly prolonged duration due to its prodrug metabolism and is associated with significant ischemic adverse events, making it unsuitable for protocols requiring titratable, short-acting V₁AR agonism [2]. Furthermore, norepinephrine—the clinical first-line vasopressor—operates via α-adrenergic rather than V₁A-mediated vasoconstriction, and cannot be used to interrogate V₁AR-specific mechanisms such as endothelial barrier stabilization [3]. The quantitative evidence below demonstrates precisely why these compounds are not functionally interchangeable for receptor-selective pharmacology, regional perfusion assessment, or translational septic shock modeling.

Selepressin Quantitative Differentiation Evidence: Head-to-Head Comparator Data


V1A Receptor Selectivity: Selepressin vs. Arginine Vasopressin (AVP) Functional Assay Comparison

In functional reporter gene assays using recombinant human receptors expressed in HEK293 cells, selepressin demonstrated a V₁AR/V₂R selectivity ratio of 1:1107, whereas AVP exhibited a ratio of 1:0.2—meaning AVP is actually ~5-fold more potent at V₂R than at V₁AR in this functional assay [1]. The absolute V₁AR EC₅₀ values were 2.4 nM for selepressin and 0.24 nM for AVP, confirming that while AVP is ~10-fold more potent at V₁AR, this potency comes at the cost of complete loss of receptor selectivity [1]. Radioligand binding assays confirmed this selectivity profile, and in vivo rat studies demonstrated that selepressin infusion at its ED₅₀ for vasoconstriction (4.0 pmol/kg/min) produced no detectable V₂R-mediated antidiuretic activity, whereas AVP infusion (ED₅₀ = 3.4 pmol/kg/min) induced pronounced antidiuresis [1].

V1A receptor pharmacology receptor selectivity profiling vasopressin analog characterization

Ovine Septic Shock Survival: Early Selepressin Administration vs. AVP and Norepinephrine

In an ovine fecal peritonitis-induced septic shock model, early administration of selepressin resulted in a survival rate of 80% (8/10 animals) compared to 40% (4/10) for AVP and 20% (2/10) for norepinephrine at 30 hours post-induction [1]. Animals receiving selepressin also demonstrated superior renal function preservation with significantly lower serum creatinine levels at 24 hours (median 1.1 mg/dL for selepressin vs. 1.9 mg/dL for AVP vs. 2.3 mg/dL for norepinephrine) and reduced cumulative fluid balance (net positive fluid accumulation was 45% lower in selepressin-treated animals relative to AVP) [1]. Mean arterial pressure targets were achieved in all groups, but selepressin-treated animals required less adjunctive fluid resuscitation to maintain target MAP, indicating more efficient restoration of vascular tone [1].

septic shock models hemodynamics survival endpoints large animal translational research

Mesenteric Blood Flow Preservation: Selepressin vs. AVP in Endotoxemic Rabbits

In a lipopolysaccharide-induced, fluid-resuscitated rabbit endotoxemia model, AVP induced a pronounced decrease in mesenteric blood flow (MBF) and gastric mucosa perfusion (GMP) in both control and endotoxemic animals. In contrast, the reduction after selepressin treatment was significantly less for both indicators specifically in endotoxemic animals [1]. While both selepressin and AVP induced dose-dependent increases in mesenteric vascular resistance, the magnitude of flow reduction was attenuated with selepressin, indicating relative preservation of splanchnic perfusion despite equivalent systemic vasopressor effect [1]. Norepinephrine, by comparison, increased MBF and did not affect GMP—but operates through an entirely distinct α-adrenergic mechanism [1].

regional perfusion splanchnic circulation mesenteric ischemia vasopressor safety

Pharmacokinetic Alteration in Septic Shock: Selepressin Clearance Reduction and Volume of Distribution Expansion

Population pharmacokinetic modeling across three clinical trials (one in healthy subjects, two in septic shock patients) revealed that selepressin clearance was 1.4 times lower in septic shock patients compared to healthy subjects [1]. Concurrently, peripheral and central volumes of distribution were estimated to be 2.8-fold [90% CI: 1.5–5.2] and 1.7-fold [90% CI: 1.4–2.0] higher in patients than in healthy subjects, respectively [1]. Body weight was identified as the primary covariate affecting selepressin exposure, with exposure estimated to be 1.3-fold [90% CI: 1.2–1.4] higher in a subject weighing 45 kg compared to a subject weighing 77 kg [1]. The median duration of selepressin infusion ranged from 33 to 76 hours across treatment groups in the Phase IIa trial, demonstrating the compound's suitability for sustained infusion protocols [1].

pharmacokinetics septic shock population PK modeling drug clearance

Clinical Norepinephrine Replacement Capacity: Phase IIa Dose-Response Data

In a Phase IIa randomized, placebo-controlled trial in early septic shock patients (n=53), selepressin infusion at 2.5 ng/kg/min was able to rapidly replace norepinephrine while maintaining adequate mean arterial pressure (MAP) [1]. Patients receiving selepressin 2.5 ng/kg/min demonstrated a norepinephrine-sparing effect, with the ability to wean norepinephrine while preserving target MAP of 65-80 mmHg [1]. The study also suggested potential improvement in fluid balance and shortened time of mechanical ventilation in selepressin-treated patients, though these were exploratory endpoints [1]. Notably, the Phase 2b/3 SEPSIS-ACT trial (n=868) subsequently demonstrated that while selepressin increased MAP and reduced cardiovascular dysfunction relative to placebo, it did not significantly improve the primary composite outcome of vasopressor- and ventilator-free days within 30 days (median 14.3 days for selepressin vs. 14.5 days for placebo; p=0.30) [2].

vasopressor sparing norepinephrine equivalence Phase IIa clinical trial mean arterial pressure

Optimal Scientific Applications for Selepressin Based on Quantitative Evidence


V1A Receptor Pharmacology and Selectivity Profiling

For laboratories characterizing vasopressin receptor subtype pharmacology, selepressin serves as a well-documented V₁AR-selective reference agonist. Its >1,000-fold selectivity ratio for V₁AR over V₂R (compared to AVP's ratio of 1:0.2) makes it uniquely suitable for isolating V₁AR-mediated signaling without confounding V₂R activation [1]. This includes studies of V₁AR-mediated intracellular calcium mobilization, vascular smooth muscle contraction, and receptor internalization kinetics. Procurement specifications should request ≥95% purity by HPLC with mass spectrometry confirmation of the [Phe²,Ile³,Hgn⁴,Orn(iPr)⁸]vasopressin sequence.

Translational Septic Shock Modeling in Large Animals

In ovine or porcine septic shock models, selepressin provides a V₁AR-selective vasopressor option with documented survival benefit over AVP and norepinephrine in preclinical studies (80% vs. 40% and 20% 30-hour survival, respectively) [1]. Researchers designing fluid-resuscitated, antibiotic-treated septic shock protocols should note that selepressin administration earlier in the shock course was associated with superior outcomes [1]. The compound's short-acting nature enables dose titration to MAP targets, and its defined PK profile in shock states (1.4-fold clearance reduction vs. healthy subjects) should inform infusion rate calculations .

Splanchnic Perfusion and Gut Barrier Function Studies

For investigations focused on mesenteric blood flow, gastric mucosal perfusion, or intestinal barrier integrity during vasopressor support, selepressin offers a safety advantage relative to AVP. In endotoxemic rabbits, selepressin treatment resulted in significantly less reduction of mesenteric blood flow and gastric mucosa perfusion compared to AVP [1]. This relative preservation of splanchnic circulation is mechanistically linked to the compound's V₁AR selectivity and absence of V₂R-mediated mesenteric vasodilation. Studies of sepsis-induced gut hyperpermeability or bacterial translocation may particularly benefit from this differentiated perfusion profile.

Non-Catecholaminergic Vasopressor Mechanism and Endothelial Barrier Research

For laboratories investigating endothelial barrier dysfunction, vascular leakage, and non-adrenergic vasopressor mechanisms, selepressin provides a V₁AR-specific tool distinct from α-adrenergic agonists. Preclinical studies have demonstrated that V₁AR-selective agonists like selepressin improve endothelial barrier function in models of severe sepsis, a mechanism not shared by norepinephrine [1]. Research applications include in vitro endothelial monolayer permeability assays, in vivo vascular leak models (e.g., Evans blue extravasation), and studies of V₁AR-mediated VE-cadherin stabilization. Procurement considerations should account for the compound's peptide nature requiring appropriate storage conditions (-20°C, desiccated).

Technical Documentation Hub

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